
2-(1H-indol-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-indol-3-yl)propan-2-ol” is a compound that contains an indole moiety . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .
Synthesis Analysis
There are several methods for the synthesis of indole derivatives. For instance, one study discusses the synthesis and characterization of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents . Another study presents a general and efficient synthesis of 1,2-dihydropyrrolo [3,4-b]indol-3-ones via a formal [3 + 2] cycloaddition initiated by C–H activation .Molecular Structure Analysis
The molecular weight of “this compound” is 175.23 . The InChI code is 1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .科学的研究の応用
Enantioselective Synthesis and Chemical Reactions
A study by Borowiecki et al. (2017) highlights the enantioselective synthesis of N-(β-hydroxypropyl)indoles, including 2-(1H-indol-3-yl)propan-2-ol, using lipase-mediated acetylation. This process is significant for the preparation of chiral compounds in organic chemistry (Borowiecki, Dranka, & Ochal, 2017).
Antifungal Activity
Research by Guillon et al. (2011) and (2009) focused on synthesizing various derivatives of indol-3-ylmethylamino and evaluating their antifungal properties, particularly against Candida albicans. These studies demonstrate the potential of this compound derivatives in developing new antifungal agents (Guillon et al., 2011), (Guillon et al., 2009).
Catalytic Reactions
Sokolov et al. (2016) investigated the catalytic alkylation of various indoles using 9-oxiranylmethylcarbazole, including those related to this compound. This research is relevant to the development of new synthetic methods in organic chemistry (Sokolov, Aksinenko, Epishina, & Goreva, 2016).
Medicinal Chemistry and Drug Design
Lanter et al. (2007) designed and synthesized a series of 2-(1H-indol-2-yl)-propan-2-ols for evaluating their potential as androgen receptor antagonists. This demonstrates the use of this compound analogs in drug discovery (Lanter, Fiordeliso, Jiang, Allan, Lai, Linton, Hahn, Lundeen, & Sui, 2007).
Chemical Analysis and Synthesis
The study by Czeskis (1998) involved the synthesis of a specific compound, LY333068, using a derivative of this compound, highlighting its relevance in chemical synthesis and analysis (Czeskis, 1998).
Corrosion Inhibition
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their performance in inhibiting carbon steel corrosion, showing the application of this compound in materials science (Gao, Liang, & Wang, 2007).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Indole derivatives, which include 2-(1h-indol-3-yl)propan-2-ol, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
It’s suggested that indole derivatives can bind to the active pocket of their targets through van der waals forces and hydrogen bonds . This interaction could potentially lead to changes in the function of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it’s plausible that it may impact pathways related to apoptosis or programmed cell death .
Pharmacokinetics
One study suggests that the presence of certain groups attached to the aryl ring of indole derivatives can increase their lipophilic nature, potentially enhancing cell permeability .
Result of Action
Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it may induce apoptosis or programmed cell death in cells, particularly cancer cells .
生化学分析
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-indol-3-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
特性
IUPAC Name |
2-(1H-indol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRDBWVRGOQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
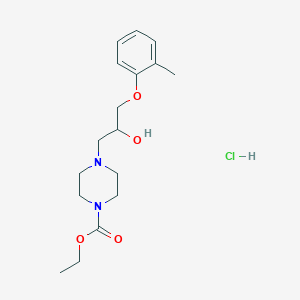
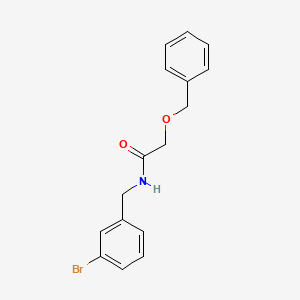
![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)
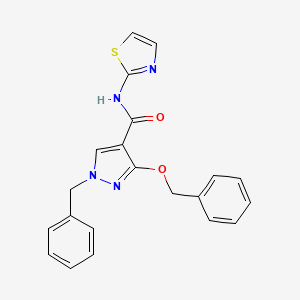
![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)
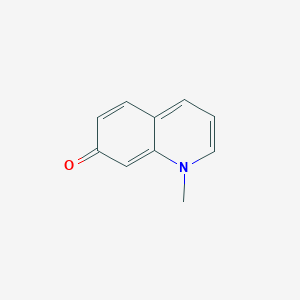
![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
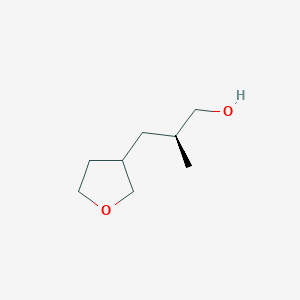
![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)
![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)
